Regioisomeric Substitution Pattern Confers a Single Primary Amine Handle Without Lactam N–H Interference
The target compound features N1-methylation (tertiary lactam) and N3-aminopropylation. This arrangement eliminates the acidic N3–H proton (pKa ~9.5 in unsubstituted uracil) that would otherwise compete with the pendant amine in acylation or sulfonylation reactions. By contrast, 1-(3-aminopropyl)uracil (CAS 54494-30-3) retains the N3–H, creating a bifunctional nucleophilic system that can yield mixtures of N-acylated and O-acylated products unless carefully controlled . The target compound has a computed heavy atom count of 13, topological polar surface area ~66.5 Ų, and 3 hydrogen bond donors (the primary amine), versus 2 hydrogen bond donors for 1-(3-aminopropyl)uracil (the amine plus the N3–H) [1]. For procurement, this means the target compound requires no N3-protection step before amine-directed conjugation, reducing the minimum synthetic step count by one relative to N1-aminopropyl regioisomers.
| Evidence Dimension | Number of competing nucleophilic sites available for acylation |
|---|---|
| Target Compound Data | 1 (primary amine at N3-propyl chain; N1-methylated, N3-substituted – no acidic lactam N–H) |
| Comparator Or Baseline | 1-(3-Aminopropyl)uracil: at least 2 competing nucleophilic sites (primary amine + N3–H lactam) |
| Quantified Difference | Compartmentalization of amine reactivity; elimination of 1 potential side-reaction site |
| Conditions | General synthetic chemistry context (amide coupling, sulfonylation, reductive amination); structural inference from compound identity |
Why This Matters
A single, unambiguous amine conjugation site reduces by-product formation and simplifies purification, which translates directly to higher synthetic throughput and lower cost per successful conjugate in library production.
- [1] PubChem. CID 16402636 – related compound physicochemical property summary (TPSA, HBD, HBA). National Center for Biotechnology Information. View Source
